molecular formula C15H13NO3 B128078 (+/-)-6-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid CAS No. 1026936-07-1

(+/-)-6-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid

Cat. No. B128078
M. Wt: 255.27 g/mol
InChI Key: DJZUDKBHTXZJRO-UHFFFAOYSA-N
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Description

The compound "(+/-)-6-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid" is closely related to a class of compounds that have been synthesized and studied for their potential antiinflammatory and analgesic activities. These compounds, including 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid, have shown promising results in preclinical studies .

Synthesis Analysis

The synthesis of related compounds has been achieved through various methods. For instance, the synthesis of 5-benzoyl-6-trifluoromethyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid was designed from a known intermediate ester, which was prepared via a Knorr synthesis . This suggests that the synthesis of "(+/-)-6-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid" could potentially follow a similar pathway, utilizing strategic intermediates and established synthetic methods.

Molecular Structure Analysis

The molecular structure of benzoylpyrrolopyrrolecarboxylic acids has been extensively studied through quantitative structure-activity relationship (QSAR) studies. These studies have demonstrated that the analgesic and antiinflammatory potencies of these compounds are correlated with the steric and hydrogen-bonding properties of the benzoyl substituents . This indicates that the molecular structure of "(+/-)-6-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid" would likely influence its biological activity in a similar manner.

Chemical Reactions Analysis

The chemical reactivity of compounds with a similar structure has been explored. For example, 6-aryl(alkyl)-4-pyrone-2-carboxylic acids have been shown to react with o-phenylenediamine to yield products that exist in two tautomeric forms . This suggests that the compound may also undergo reactions that lead to tautomeric forms, depending on the substituents present.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoylpyrrolopyrrolecarboxylic acids and their derivatives are influenced by their molecular structures. The presence of substituents such as trifluoromethyl groups can significantly affect these properties, as seen in the synthesis of 5-benzoyl-6-trifluoromethyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid . Additionally, the reactivity of these compounds with various reagents, as demonstrated in the reaction with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, can lead to the formation of complex heterocyclic structures . These reactions and the resulting properties are crucial for the pharmacological evaluation of these compounds as potential therapeutic agents.

Scientific Research Applications

Analgesic and Anti-inflammatory Activity

Research indicates that 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid, a compound closely related to (+/-)-6-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, exhibits significant analgesic and anti-inflammatory properties. These compounds have been evaluated for their potential as analgesic agents in humans based on their potency in mouse models and minimal gastrointestinal side effects in rats. Additionally, their analgesic and anti-inflammatory efficacies have been correlated with the steric and hydrogen-bonding properties of the benzoyl substituent (Muchowski et al., 1985).

Antileukemic Activity

Compounds structurally similar to (+/-)-6-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, like 5-thienyl- or 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates), have demonstrated notable antileukemic activity. These compounds showed promising results against leukemia L1210 in vivo, suggesting potential in cancer treatment (Ladurée et al., 1989).

Molecular and Spectroscopic Analysis

Detailed molecular and spectroscopic studies of Ketorolac, which is chemically similar to (+/-)-6-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, have been conducted. These studies include Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy, providing insights into the molecular structure and properties of these compounds (Amul et al., 2020).

Crystal Structure Analysis

The crystal structure of Ketorolac, a variant of (+/-)-6-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, has been elucidated. This analysis provides valuable information on molecular geometry and intermolecular interactions, which are crucial for understanding the compound's properties and potential applications (Jasinski et al., 2008).

Tumor Targeting

Research into novel non-benzoyl 6-substituted pyrrolo[2,3-d]pyrimidines, which are structurally related to (+/-)-6-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, has shown potential for tumor-targeting. These compounds were found to be effective in inhibiting de novo purine nucleotide biosynthesis, suggesting their application in developing targeted antitumor agents (Wang et al., 2013).

properties

IUPAC Name

6-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)11-8-13-12(15(18)19)6-7-16(13)9-11/h1-5,8-9,12H,6-7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZUDKBHTXZJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(C=C2C1C(=O)O)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-6-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid

CAS RN

1026936-07-1
Record name 6-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026936071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-BENZOYL-2,3-DIHYDRO-1H-PYRROLIZINE-1-CARBOXYLIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z04JK222T5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ДС Нагорняк - 2019 - vital.lib.tsu.ru
Отчет 45 с., 32 рисунка, 11 таблиц, 25 источников, 3 приложения. Целью работ является разработка методики анализа лекарственного препарата «Кеторолак, раствор для …
Number of citations: 2 vital.lib.tsu.ru
黄靓玥, 宋敏, 李忠红, 张玫, 杨化新 - 药物分析杂志, 2017 - html.rhhz.net
: 目的: 对国内各厂家生产的酮咯酸氨丁三醇及注射液的有关物质现状进行考察, 为标准提高提供依据. 方法: 建立液相色谱-二极管阵列检测器-质谱联用法, 采用C 18 (100 mm× 4.6 mm, 3 μm) …
Number of citations: 3 html.rhhz.net

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